molecular formula C12H15ClF3NO B1397586 3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 1220028-58-9

3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Cat. No. B1397586
M. Wt: 281.7 g/mol
InChI Key: JLQXQCIYYCCGHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride” is C12H15ClF3NO . The molecular weight is 281.7 g/mol.


Physical And Chemical Properties Analysis

The physical form of “3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride” is solid . The molecular weight is 281.7 g/mol.

Scientific Research Applications

1. Pharmaceutical Applications

Paroxetine hydrochloride, a derivative of 3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, is a selective serotonin reuptake inhibitor used for treating depression, anxiety disorders, and other psychiatric conditions. This compound has been extensively studied for its physicochemical properties, spectroscopic data, stability, preparation methods, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).

2. Anti-Tuberculosis Activity

Research on piperidinol analogs, closely related to 3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, has demonstrated potential anti-tuberculosis activity. These compounds have been synthesized and evaluated for their effectiveness against tuberculosis, although side effects have limited their further development (Sun et al., 2009).

3. Chemical Structure and Properties

Studies have been conducted on the crystal structures of compounds similar to 3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride. These studies focus on understanding the dihedral angles, distances between atoms, and interactions within the molecules to generate insights into their chemical behavior (Li et al., 2005).

4. Synthesis Techniques

The ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, which are structurally related to the compound of interest, has been achieved through an aziridinium intermediate. This method facilitates the synthesis of various substituted pyrrolidines, providing a pathway for synthesizing related compounds (Feraldi‐Xypolia, Pardo, & Cossy, 2015).

5. Drug Discovery and Development

The compound has been utilized in the discovery and development of new drugs. For instance, derivatives of this compound have been explored as cannabinoid CB1/CB2 receptor partial agonists with potential therapeutic applications in chronic pain conditions (de Vry et al., 2004).

6. Identification and Characterization of Related Substances

Related substances of this compound have been detected in drug substances for treating multi-drug resistant tuberculosis. These substances were characterized using various spectroscopic techniques, contributing to the understanding of the compound's pharmaceutical applications (Jayachandra et al., 2018).

7. Neurological Applications

Arylpiperidines, which are structurally related to 3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, have been synthesized and evaluated for their neuroprotective activity, highlighting the compound's potential in treating neurological conditions (Annoura et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-5-1-2-6-11(10)17-9-4-3-7-16-8-9;/h1-2,5-6,9,16H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQXQCIYYCCGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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